molecular formula C9H16O3 B6609989 rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid CAS No. 2866334-69-0

rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid

Cat. No. B6609989
CAS RN: 2866334-69-0
M. Wt: 172.22 g/mol
InChI Key: GTBXHHNWGXYYGG-RQJHMYQMSA-N
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Description

The compound is a derivative of oxolane carboxylic acid . Oxolanes are cyclic ethers that are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that it has a five-membered ring (oxolane) with a carboxylic acid group .


Chemical Reactions Analysis

As a carboxylic acid derivative, this compound could potentially undergo reactions typical for this class of compounds, such as esterification or amide formation .


Physical And Chemical Properties Analysis

Based on similar compounds, we can expect that it would have properties typical for carboxylic acids and ethers .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more context, it’s difficult to provide a detailed explanation .

Safety and Hazards

The safety and hazards would depend on the specific compound and its purity. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

properties

IUPAC Name

(2R,5S)-5-tert-butyloxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBXHHNWGXYYGG-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@@H](O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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